

Application Notes and Protocols for LEQ803 In Vitro Assays

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Compound of Interest

Compound Name: LEQ803

Cat. No.: B3180018

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These application notes provide detailed protocols for in vitro assays to characterize the activity of **LEQ803**, the N-Desmethyl metabolite of the CDK4/6 inhibitor Ribociclib. The described assays are designed to investigate the potential of **LEQ803** to act as a molecular glue, inducing the degradation of target proteins through recruitment to the CRL4-DCAF15 E3 ubiquitin ligase complex.

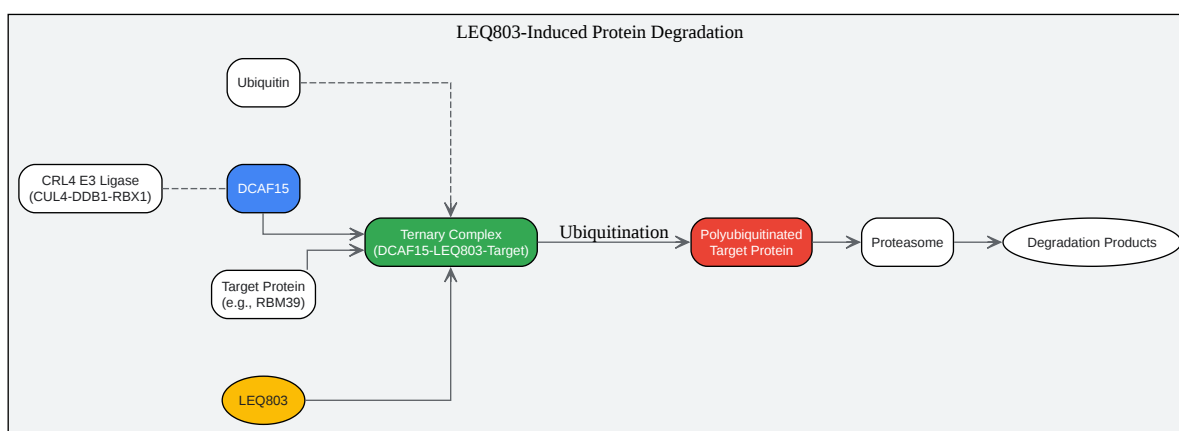
Introduction

LEQ803 is an active metabolite of Ribociclib, a well-characterized inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in cancer therapy.[1][2] Recent discoveries in targeted protein degradation have highlighted a class of small molecules, known as molecular glue degraders, that induce the ubiquitination and subsequent proteasomal degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase. Several sulfonamide-based compounds have been shown to recruit the RNA-binding proteins RBM39 and RBM23 to the CRL4-DCAF15 E3 ligase, leading to their degradation.[3][4]

Given the structural similarities, it is hypothesized that **LEQ803** may exhibit similar activity. The following protocols describe in vitro assays to test this hypothesis by measuring the binding of **LEQ803** to the CRL4-DCAF15 complex and its ability to induce the ubiquitination of a target protein, such as RBM39.

Signaling Pathway

The proposed mechanism of action for **LEQ803** as a molecular glue degrader involves the formation of a ternary complex between the DCAF15 subunit of the CRL4 E3 ubiquitin ligase, **LEQ803**, and a target protein (e.g., RBM39). This proximity induces the polyubiquitination of the target protein by the E3 ligase, marking it for degradation by the proteasome.



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LEQ803-induced protein degradation pathway.

Data Presentation

The following tables present hypothetical quantitative data that could be generated from the described in vitro assays.

Table 1: **LEQ803** In Vitro Binding Affinity (TR-FRET)

Compound	Target Protein	IC50 (nM)
LEQ803	RBM39	150
Control Compound	RBM39	>10,000

Table 2: **LEQ803**-Induced In Vitro Ubiquitination

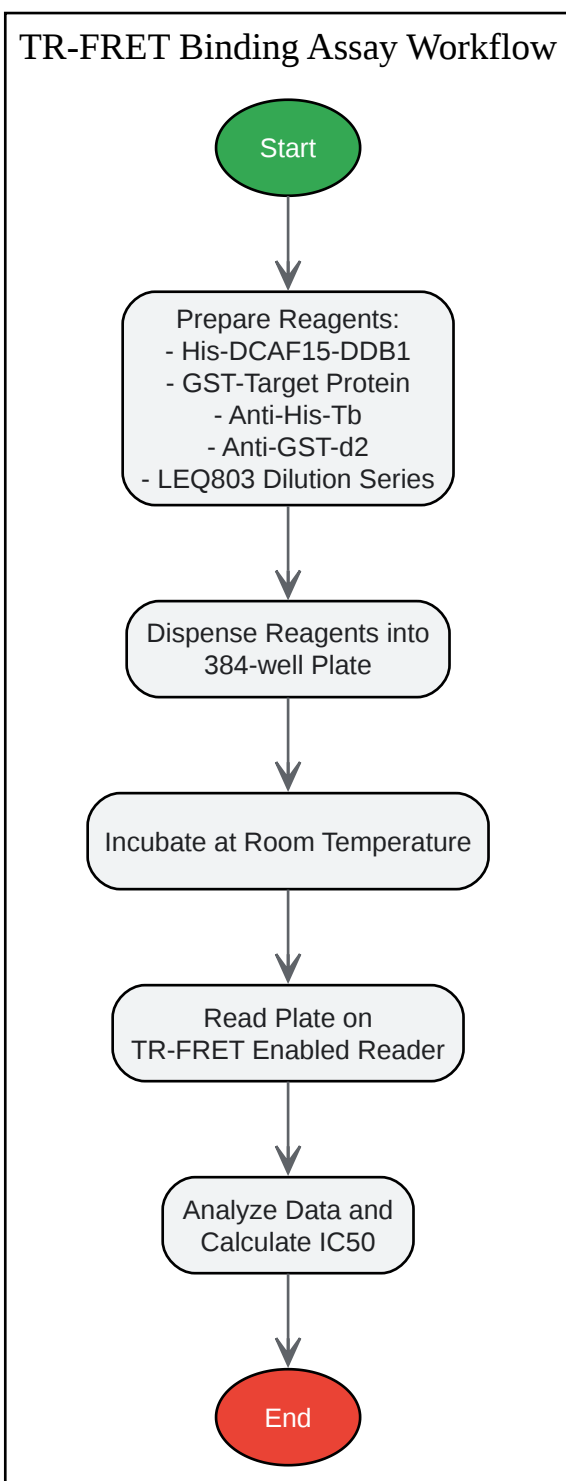
Compound (1 μ M)	Target Protein	Relative Ubiquitination (%)
LEQ803	RBM39	85
Control Compound	RBM39	5
No Compound	RBM39	<1

Experimental Protocols

In Vitro Binding Assay: Time-Resolved Fluorescence Energy Transfer (TR-FRET)

This protocol describes a TR-FRET assay to measure the formation of the ternary complex between DCAF15, **LEQ803**, and a target protein.

Workflow Diagram:



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Workflow for the TR-FRET binding assay.

Materials:

- Purified His-tagged DCAF15-DDB1 complex
- Purified GST-tagged target protein (e.g., RBM39)
- Anti-His-Tb (Terbium) cryptate-conjugated antibody
- Anti-GST-d2-conjugated antibody
- **LEQ803**
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
- 384-well low-volume white plates

Procedure:

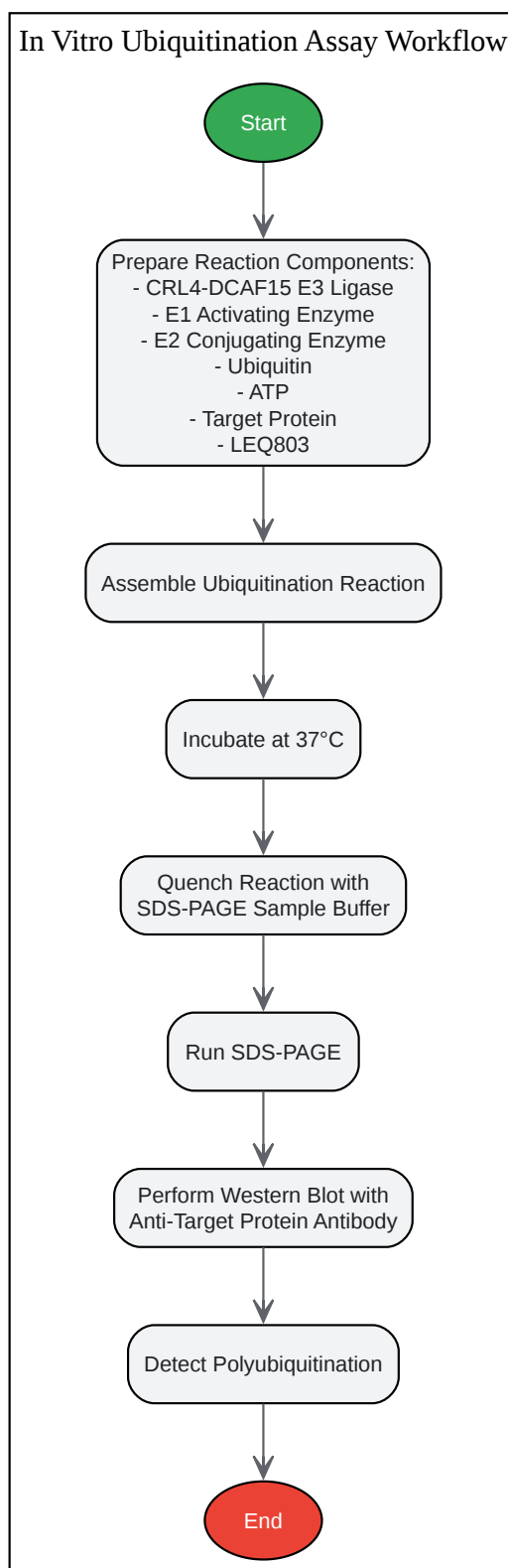
- Prepare **LEQ803** Dilution Series: Prepare a serial dilution of **LEQ803** in assay buffer. The final concentration range should typically span from 1 nM to 100 μ M.
- Prepare Reagent Mix: Prepare a master mix of His-DCAF15-DDB1, GST-Target Protein, Anti-His-Tb, and Anti-GST-d2 in assay buffer. The final concentrations should be optimized for the specific proteins and antibodies used.
- Dispense Reagents:
 - Add 5 μ L of the **LEQ803** dilution to each well of the 384-well plate.
 - Add 5 μ L of the reagent mix to each well.
- Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
- Plate Reading: Read the plate on a TR-FRET enabled plate reader. Excite at 340 nm and measure emission at 620 nm (for Terbium) and 665 nm (for d2).
- Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the TR-FRET ratio against the log of the **LEQ803** concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vitro Ubiquitination Assay

This protocol describes an assay to determine if **LEQ803** can induce the ubiquitination of a target protein by the CRL4-DCAF15 E3 ligase complex.

Workflow Diagram:

In Vitro Ubiquitination Assay Workflow

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- To cite this document: BenchChem. [Application Notes and Protocols for LEQ803 In Vitro Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3180018#leq803-in-vitro-assay-protocol]

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